![molecular formula C10H13ClFN3 B1488998 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine CAS No. 2092664-48-5](/img/structure/B1488998.png)
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine
描述
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H13ClFN3 and its molecular weight is 229.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
Molecular Formula : C11H13ClN4
Molecular Weight : 224.7 g/mol
IUPAC Name : this compound
The compound features a pyrimidine ring substituted with a chloro group at the 4-position and a piperidine moiety at the 6-position, which is further substituted with a fluoromethyl group. This unique structure enhances its lipophilicity and potential for biological interaction.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity. This mechanism is crucial for its potential therapeutic applications.
- Receptor Modulation : It may interact with receptors involved in cellular signaling pathways, modulating their activity and influencing physiological responses.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity.
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
MCF-7 (breast cancer) | 0.87 - 12.91 | High |
PC3 (prostate cancer) | Not specified | Moderate |
K562 (chronic myeloid leukemia) | Not specified | Moderate |
HeLa (cervical cancer) | Not specified | Moderate |
In a study evaluating its effects on MCF-7 and MDA-MB-231 breast cancer cells, the compound showed inhibition of cell proliferation with IC50 values ranging from 0.87 to 12.91 µM, outperforming standard chemotherapeutics like 5-Fluorouracil in terms of selectivity index and apoptosis induction .
Neuroprotective Effects
The compound also exhibits neuroprotective properties, particularly through selective inhibition of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in neurodegenerative diseases. This inhibition has been linked to reduced inflammation in microglial models .
Case Studies
-
Study on Anticancer Efficacy :
- Objective : Evaluate the anticancer efficacy against various cancer cell lines.
- Findings : The compound demonstrated significant growth inhibition across multiple cell lines, indicating its potential as an anticancer agent.
-
Study on Neuroprotection :
- Objective : Investigate the neuroprotective effects in models of neuroinflammation.
- Findings : The compound showed promise in reducing inflammatory responses, suggesting therapeutic potential for neurodegenerative conditions.
Summary of Biological Activities
Activity Type | Effectiveness | Mechanism/Notes |
---|---|---|
DYRK1A Inhibition | Potent (nM range) | Selective inhibition leading to potential neuroprotection |
Anticancer | Moderate | Effective against multiple cancer cell lines |
Neuroprotection | Significant | Reduces inflammation in microglial models |
科学研究应用
Anticancer Activity
4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)pyrimidine has demonstrated promising anticancer properties across various cell lines:
Cell Line | IC50 (µM) | Notes |
---|---|---|
MCF-7 (breast) | 0.87 - 12.91 | Inhibits proliferation effectively compared to standard chemotherapeutics. |
PC3 (prostate) | Not specified | Exhibited moderate growth inhibition. |
K562 (leukemia) | Not specified | Significant inhibition observed. |
HeLa (cervical) | Not specified | Effective against cervical cancer cells. |
In a study involving MCF-7 and MDA-MB-231 breast cancer cells, the compound outperformed 5-Fluorouracil in terms of selectivity index and apoptosis induction, indicating its potential as a therapeutic agent in oncology.
Neuroprotective Effects
The compound also exhibits neuroprotective properties, particularly through the inhibition of DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which is implicated in neurodegenerative diseases:
Activity Type | Effectiveness | Mechanism/Notes |
---|---|---|
DYRK1A Inhibition | Potent (nM range) | Selective inhibition may lead to neuroprotection by modulating signaling pathways involved in neuronal survival. |
Study 1: Anticancer Efficacy
In a detailed investigation of its anticancer properties, researchers evaluated the effects of the compound on various cancer cell lines, demonstrating significant growth inhibition at low concentrations. The study highlighted its potential as an alternative treatment option for resistant cancer types.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of the compound in microglial models, revealing that it reduces inflammation and may protect against neurodegenerative processes. The results suggest that this compound could be further explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's .
属性
IUPAC Name |
4-chloro-6-[3-(fluoromethyl)piperidin-1-yl]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c11-9-4-10(14-7-13-9)15-3-1-2-8(5-12)6-15/h4,7-8H,1-3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHMBUAILBDSDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=N2)Cl)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。